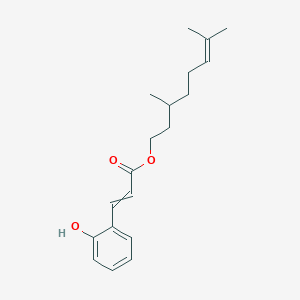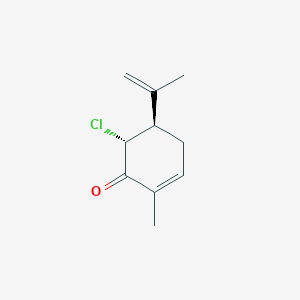
2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with chlorine, methyl, and methylethenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- typically involves multi-step organic reactions. Common synthetic routes may include:
Halogenation: Introduction of the chlorine atom into the cyclohexenone ring.
Alkylation: Addition of methyl and methylethenyl groups to the ring.
Cyclization: Formation of the cyclohexenone ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-: A compound with a similar structure but different stereochemistry.
Cyclohexenone derivatives: Compounds with variations in the substituents on the cyclohexenone ring.
Uniqueness
The uniqueness of 2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- lies in its specific stereochemistry and the combination of substituents, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
390818-07-2 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
(5R,6R)-6-chloro-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4,8-9H,1,5H2,2-3H3/t8-,9-/m1/s1 |
Clave InChI |
KYWYHVVBLQBIAK-RKDXNWHRSA-N |
SMILES isomérico |
CC1=CC[C@@H]([C@H](C1=O)Cl)C(=C)C |
SMILES canónico |
CC1=CCC(C(C1=O)Cl)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
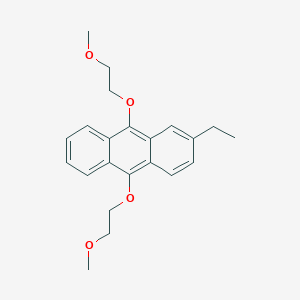
![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)
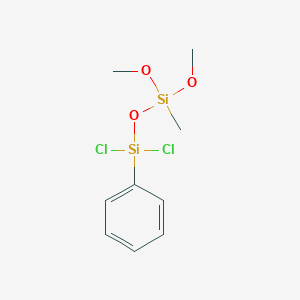

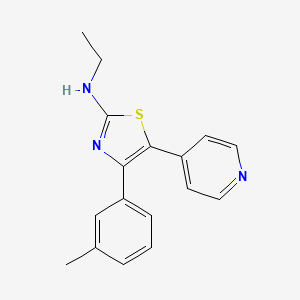
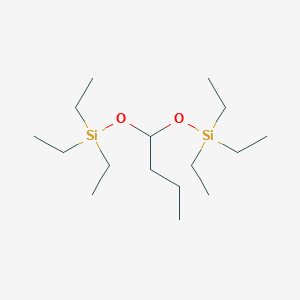
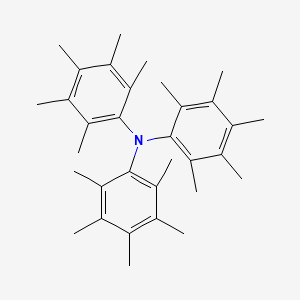
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
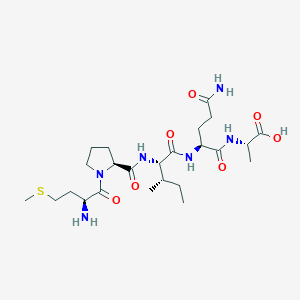
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
